Pi-Methylimidazoleacetic acid

Description

2-(1-methyl-1H-imidazol-5-yl)acetic acid has been reported in Trypanosoma brucei with data available.

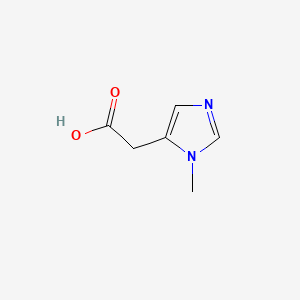

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylimidazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCGYTCAMOHYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194812 | |

| Record name | Pros-methylimidazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pi-Methylimidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4200-48-0 | |

| Record name | 1-Methylimidazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pros-methylimidazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pros-methylimidazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-imidazoleacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU92X8L2AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pi-Methylimidazoleacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pi-Methylimidazoleacetic Acid: A Potential Endogenous Neurotoxin in Neurodegenerative Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pi-methylimidazoleacetic acid (π-MIAA), also known as pros-methylimidazoleacetic acid (p-MIAA), is an endogenous molecule found in the brain and peripheral tissues. Unlike its isomer, tau-methylimidazoleacetic acid (τ-MIAA), π-MIAA is not a metabolite of histamine (B1213489). Emerging evidence, primarily from correlational studies in Parkinson's disease, has led to the hypothesis that π-MIAA may act as an endogenous neurotoxin. This technical guide provides a comprehensive overview of the current state of knowledge regarding π-MIAA, including its metabolism, quantification in biological matrices, and its putative role in neurodegeneration. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel pathways in neurodegenerative diseases.

Introduction

Endogenous neurotoxins, substances produced within the body that can be detrimental to the nervous system, are increasingly implicated in the pathophysiology of neurodegenerative disorders.[1] this compound (π-MIAA) has been identified as a potential candidate in this class of molecules. While its precise origin and function remain under investigation, its accumulation has been correlated with the severity of Parkinson's disease, suggesting a potential role in the progression of this and possibly other neurodegenerative conditions.[2][3] This guide will synthesize the available quantitative data, detail experimental protocols for its study, and explore its known and hypothesized biological pathways.

Metabolism and Synthesis of π-MIAA

Current research indicates that the metabolic pathway of π-MIAA is distinct from that of histamine.[4][5] While the complete synthesis pathway is not fully elucidated, experimental evidence in rats suggests that pros-methylhistidine is a precursor to π-MIAA. Administration of pros-methylhistidine leads to a significant increase in brain levels of π-MIAA and its putative intermediate, pros-methylhistamine (p-MH).[4]

Quantitative Data

The concentration of π-MIAA has been measured in various biological fluids and tissues in both humans and animal models. The following tables summarize the available quantitative data.

Table 1: Levels of π-MIAA in Human Biological Samples

| Biological Matrix | Concentration (mean ± S.E.) | Population | Reference |

| Cerebrospinal Fluid | 80.76 ± 18.92 pmol/mL | Healthy Controls | [5] |

| Plasma | 73.64 ± 14.50 pmol/mL | Healthy Controls | [5] |

| Urine | 73.02 ± 38.22 nmol/mg creatinine | Healthy Controls | [5] |

| Urine | 1.5 - 19.3 nmol/mg creatinine | Healthy Persons | [6] |

Table 2: Levels of π-MIAA in Animal Models

| Biological Matrix | Species | Concentration (mean ± S.E.) | Reference |

| Brain | Rat | 110.33 ± 12.44 pmol/g | [5] |

| Cerebrum | Rat (Sprague-Dawley) | 1.2 nmol/g | [7] |

| Cerebellum | Rat (Sprague-Dawley) | 0.24 nmol/g | [7] |

| Brain | Mouse | 1.7 - 3.2 nmol/g (strain dependent) | [7] |

Correlation with Parkinson's Disease

The most compelling evidence for π-MIAA's role as a potential neurotoxin comes from its strong correlation with the severity of Parkinson's disease. A study of medication-free Parkinson's patients found a highly significant positive correlation between the levels of π-MIAA in the cerebrospinal fluid (CSF) and the severity of clinical signs.[2][3] Furthermore, in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), striatal levels of π-MIAA were significantly correlated with the depletion of dopamine (B1211576) and its metabolites.[2]

Hypothesized Mechanisms of Neurotoxicity

While direct experimental evidence for the neurotoxic mechanisms of π-MIAA is currently lacking, its association with neurodegeneration warrants the exploration of plausible pathways. Based on the mechanisms of other known endogenous neurotoxins, several hypotheses can be proposed for future investigation.

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system can lead to neuronal damage. π-MIAA could potentially promote oxidative stress by interfering with mitochondrial function or by activating pro-oxidant enzymes.

-

Mitochondrial Dysfunction: Mitochondria are crucial for neuronal survival, and their impairment is a hallmark of many neurodegenerative diseases. π-MIAA might disrupt the electron transport chain, leading to decreased ATP production and increased ROS generation.

-

Neuroinflammation: Chronic activation of microglia, the resident immune cells of the brain, can lead to the release of pro-inflammatory cytokines and other neurotoxic factors. π-MIAA could potentially trigger or exacerbate neuroinflammatory processes.

Experimental Protocols

Accurate quantification of π-MIAA is critical for research in this area. Several methods have been published, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) being the most common.

Quantification of π-MIAA by Gas Chromatography-Mass Spectrometry (GC-MS)

This method has been used for the detection and quantification of π-MIAA in brain tissue, CSF, plasma, and urine.[5]

Workflow:

-

Sample Preparation: Biological samples are homogenized and subjected to ion exchange chromatography to separate π-MIAA and its isomer from other components.

-

Derivatization: The isolated acids are converted to their n-butyl esters using boron trifluoride-butanol.

-

Extraction: The derivatized compounds are extracted with chloroform.

-

GC-MS Analysis: The extracted esters are analyzed by GC-MS. Quantification is typically performed using selected ion monitoring (SIM). An internal standard, such as 3-pyridylacetic acid, is used for accurate quantification.

Quantification of π-MIAA by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method has been developed for the simultaneous determination of imidazoleacetic acids in urine.[6]

Workflow:

-

Derivatization: Urinary π-MIAA is converted into a fluorescent ester by reacting with 4-bromomethyl-7-methoxycoumarin.

-

Chromatographic Separation: The fluorescent derivatives are separated by liquid chromatography on a silica (B1680970) column.

-

Fluorescence Detection: The separated compounds are detected using a fluorescence detector. The detection limit for π-MIAA in urine is approximately 20 pmol/mL.

Future Directions and Conclusion

The existing evidence strongly suggests that π-MIAA is a molecule of interest in the field of neurodegeneration, particularly in Parkinson's disease. The correlation between its levels and disease severity is compelling, but a causal link has yet to be established. Future research should focus on:

-

Elucidating the complete biosynthetic pathway of π-MIAA.

-

Conducting in vitro and in vivo studies to directly assess the neurotoxic effects of π-MIAA on different neuronal populations.

-

Investigating the specific molecular mechanisms through which π-MIAA may exert its effects, including its potential role in oxidative stress, mitochondrial dysfunction, and neuroinflammation.

-

Expanding the analysis of π-MIAA levels in larger patient cohorts and across a broader range of neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of age and gender on the levels of histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory and Oxidative Stress Markers Related to Adherence to the Mediterranean Diet in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Chemical Properties of Methylimidazoleacetic Acid Isomers

An important note on nomenclature: The term "pros-Methylimidazoleacetic acid" (p-MIAA) is a less common synonym for one of the isomers of methylimidazoleacetic acid, specifically pi-Methylimidazoleacetic acid. In chemical literature, the isomers are more formally referred to by their IUPAC names or as tele-Methylimidazoleacetic acid (t-MIAA) and this compound (p-MIAA). This guide will cover the properties of both major isomers, tele-Methylimidazoleacetic acid and this compound.

This technical guide provides a comprehensive overview of the fundamental chemical properties of the two primary isomers of Methylimidazoleacetic acid: tele-Methylimidazoleacetic acid (1-Methyl-1H-imidazole-4-acetic acid) and this compound (1-Methyl-1H-imidazole-5-acetic acid). This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on these compounds.

Core Chemical Properties

The following tables summarize the key chemical and physical properties of tele-Methylimidazoleacetic acid and this compound.

tele-Methylimidazoleacetic acid (t-MIAA)

| Property | Value | Source |

| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetic acid | [1] |

| Synonyms | 1-Methyl-4-imidazoleacetic acid, t-MIAA, Methylimidazoleacetic acid | [1][2][3] |

| Chemical Formula | C₆H₈N₂O₂ | [4] |

| Molecular Weight | 140.14 g/mol | [4] |

| Melting Point | 187-189 °C | [5] |

| Boiling Point | 384.4 ± 17.0 °C (Predicted) | [5] |

| pKa (Strongest Acidic) | 3.68 (Predicted) | |

| pKa (Strongest Basic) | 6.45 (Predicted) | |

| Solubility | Approx. 10 mg/L in PBS (pH 7.2); Approx. 10 mg/mL in DMSO; Approx. 2 mg/mL in ethanol | [2][4] |

This compound (p-MIAA)

| Property | Value | Source |

| IUPAC Name | 2-(1-methyl-1H-imidazol-5-yl)acetic acid | [6] |

| Synonyms | 1-Methyl-5-imidazoleacetic acid, p-MIAA, pros-Methylimidazoleacetic acid | [6] |

| Chemical Formula | C₆H₈N₂O₂ | [7] |

| Molecular Weight | 140.14 g/mol | [6][7] |

| Melting Point | Not Available | |

| Boiling Point | 384.4 °C at 760 mmHg (Predicted) | [7] |

| pKa (Strongest Acidic) | 3.81 (Predicted) | |

| pKa (Strongest Basic) | 6.63 (Predicted) | |

| Water Solubility | 5.89 g/L (Predicted) |

Signaling Pathways and Biological Relevance

tele-Methylimidazoleacetic acid is the primary and stable metabolite of histamine (B1213489) in the brain and is often measured in urine to assess histamine turnover in the body.[2] The metabolic pathway involves the methylation of histamine followed by oxidation.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

1. Materials and Equipment:

-

Calibrated pH meter with a suitable electrode

-

Potentiometer

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

Nitrogen gas supply

-

The methylimidazoleacetic acid isomer of interest

-

Deionized water

2. Procedure:

-

Preparation of the Sample Solution:

-

Dissolve a precisely weighed amount of the methylimidazoleacetic acid isomer in deionized water to achieve a concentration of approximately 1 mM.

-

To maintain a constant ionic strength throughout the titration, add KCl to the solution to a final concentration of 0.15 M.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard aqueous buffers with pH values of 4, 7, and 10.

-

-

Titration Setup:

-

Place the sample solution in the reaction vessel on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, especially when titrating in neutral to high pH ranges.

-

-

Titration Process:

-

Begin stirring the solution gently.

-

Add the titrant (0.1 M NaOH for the acidic pKa and 0.1 M HCl for the basic pKa) in small, precise increments using the burette.

-

After each addition of the titrant, allow the pH reading to stabilize. Record the pH value and the total volume of titrant added. A stable reading is typically considered a drift of less than 0.01 pH units per minute.

-

Continue the titration until the pH changes become minimal after passing the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be determined more accurately from the inflection point of the titration curve by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).

-

Determination of Aqueous Solubility

This protocol provides a general method for determining the aqueous solubility of an organic compound.

1. Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

The methylimidazoleacetic acid isomer of interest

-

Deionized water or buffer of a specific pH

2. Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid methylimidazoleacetic acid isomer to a vial containing a known volume of the aqueous solvent (e.g., deionized water or a specific buffer). The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of the compound has dissolved. The solution should be continuously agitated during this time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved methylimidazoleacetic acid isomer.

-

-

Calculation:

-

Calculate the solubility of the compound in the aqueous solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

References

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-IMidazole-4-acetic acid, 1-Methyl- [chembk.com]

- 6. 1-Methylimidazole-5-acetic acid | C6H8N2O2 | CID 6451814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | inhibitor/agonist | CAS 4200-48-0 | Buy this compound from Supplier InvivoChem [invivochem.com]

An In-depth Technical Guide on the Synthesis and Discovery of Pi-Methylimidazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pi-Methylimidazoleacetic acid, a significant metabolite of histamine (B1213489). The document details its discovery, biological relevance, and detailed protocols for its chemical synthesis. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Discovery and Biological Significance

This compound, also known as 1-methyl-1H-imidazole-4-acetic acid (often referred to as tele-methylimidazoleacetic acid or t-MIAA), and its isomer, 1-methyl-1H-imidazole-5-acetic acid (pros-methylimidazoleacetic acid or p-MIAA), were identified as key metabolites in the catabolism of histamine. Their discovery was crucial in understanding the metabolic fate of histamine in the body, particularly in the brain where it functions as a neurotransmitter.

Initially observed in urine, these compounds are the end products of histamine's main metabolic pathway. Histamine is first methylated by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine, which is then oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to yield 1-methyl-1H-imidazole-4-acetic acid. The presence and concentration of t-MIAA in biological fluids are often used as reliable biomarkers for histamine turnover and can be indicative of certain pathological conditions, such as mastocytosis. While the origin of t-MIAA from histamine is well-established, the metabolic pathway leading to p-MIAA is less certain and appears to be independent of histamine metabolism in the brain.[1] this compound has also been investigated for its potential role as a neurotoxin.

Histamine Metabolism Pathway

The metabolic journey from histamine to this compound involves a series of enzymatic reactions. This pathway is critical for the deactivation of histamine and the regulation of its physiological effects.

Synthesis of 1-Methyl-1H-imidazole-4-acetic acid

The chemical synthesis of 1-Methyl-1H-imidazole-4-acetic acid can be approached through various routes. A common and effective strategy involves the N-methylation of a suitable imidazole (B134444) precursor, followed by functional group manipulations to yield the final carboxylic acid. Below is a detailed experimental protocol for a plausible synthetic route based on established chemical principles for imidazole derivatization.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: first, the esterification of 4(5)-imidazoleacetic acid, followed by the N-methylation of the imidazole ring, and finally, hydrolysis of the ester to yield the target compound.

Experimental Protocols

Step 1: Synthesis of Imidazole-4-acetic acid methyl ester

This procedure is adapted from general esterification methods for carboxylic acids.

-

Materials:

-

4(5)-Imidazoleacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Suspend 4(5)-imidazoleacetic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

-

Step 2: Synthesis of 1-Methyl-1H-imidazole-4-acetic acid methyl ester

This protocol is based on standard N-methylation procedures for imidazoles.

-

Materials:

-

Imidazole-4-acetic acid methyl ester

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen or argon atmosphere setup, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of imidazole-4-acetic acid methyl ester (1.0 eq) in anhydrous DMF dropwise to the suspension.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica (B1680970) gel.

-

Step 3: Hydrolysis to 1-Methyl-1H-imidazole-4-acetic acid

This is a standard ester hydrolysis procedure.

-

Materials:

-

1-Methyl-1H-imidazole-4-acetic acid methyl ester

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve the purified 1-Methyl-1H-imidazole-4-acetic acid methyl ester (1.0 eq) in a solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 5-6 with hydrochloric acid.

-

The product may precipitate upon acidification. If so, collect the solid by filtration. If not, concentrate the solution and purify the product by recrystallization or chromatography.

-

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetic acid | [2] |

| CAS Number | 2625-49-2 | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 187-189 °C | [4] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (600 MHz, D₂O) | δ (ppm): 7.89 (s, 1H), 7.01 (s, 1H), 3.73 (s, 3H), 3.49 (s, 2H) | [2] |

| ¹³C NMR (151 MHz, D₂O) | δ (ppm): 175.5, 137.8, 135.2, 122.9, 35.8, 33.5 | [2] |

| Mass Spectrometry (GC-MS) | m/z: 140 (M+), 95, 82, 54 | [2] |

Conclusion

This technical guide has provided a detailed overview of the discovery, biological importance, and synthesis of this compound. The provided experimental protocols, while based on established chemical reactions, offer a solid foundation for researchers aiming to synthesize this important histamine metabolite. The presented data and diagrams are intended to serve as a valuable resource for scientists and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into the specific biological roles of both tele- and pros-methylimidazoleacetic acid may uncover new therapeutic opportunities.

References

- 1. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 2. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1H-IMidazole-4-acetic acid, 1-Methyl- [chembk.com]

A Comprehensive Technical Review of Tele-Methylimidazoleacetic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tele-Methylimidazoleacetic acid (t-MIAA), also known as 1-methyl-4-imidazoleacetic acid, is the primary and most stable urinary metabolite of histamine (B1213489).[1][2][3][4][5] Its quantification serves as a reliable, non-invasive biomarker for monitoring systemic histamine turnover, which is crucial in preclinical and clinical studies for assessing anaphylactoid reactions and in diagnosing disorders related to mast cell activity.[1][4] This document provides a comprehensive review of t-MIAA, covering its nomenclature, biochemical pathways, analytical methodologies for its quantification, and its physiological and clinical significance. Quantitative data are summarized, and key experimental protocols are detailed to provide a practical resource for laboratory and clinical researchers.

Nomenclature and Chemical Properties

The compound referred to by the user as "Pi-Methylimidazoleacetic acid" is known in standard chemical literature by several names, primarily tele-methylimidazoleacetic acid (t-MIAA) or 1-methyl-4-imidazoleacetic acid . The prefix "tele" (or Nτ, tau) denotes methylation on the nitrogen atom of the imidazole (B134444) ring that is distant from the side chain. Its isomer, with methylation on the proximal nitrogen, is named pros-methylimidazoleacetic acid (p-MIAA) or Nπ (pi). T-MIAA is the principal end-product of histamine metabolism in humans.[6]

Table 1: Chemical and Physical Properties of 1-Methyl-4-imidazoleacetic Acid

| Property | Value | Source |

| Molecular Formula | C6H8N2O2 | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| CAS Number | 2625-49-2 (for acid); 35454-39-8 (for HCl salt) | [2][3][4][6] |

| Appearance | Crystalline solid | [3][6] |

| Solubility (HCl Salt) | ~10 mg/mL in PBS (pH 7.2), ~10 mg/mL in DMSO, ~2 mg/mL in Ethanol | [3][6] |

| Synonyms | tele-Methylimidazoleacetic acid (t-MIAA), 1-Methyl-4-imidazoleacetic acid, Methylimidazoleacetic Acid (MIAA) | [3][4] |

Biosynthesis and Metabolism of Histamine to t-MIAA

Histamine is metabolized via two primary pathways: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine N-methyltransferase (HNMT).[7][8] The HNMT pathway, which is predominant in the brain and for intracellular histamine, leads to the formation of t-MIAA.[9][10]

The metabolic cascade is as follows:

-

Methylation: Histamine is methylated by Histamine N-methyltransferase (HNMT) , using S-adenosyl-L-methionine (SAM) as a methyl donor, to form tele-methylhistamine (t-MH) .[9][11]

-

Oxidation: t-MH is then oxidized by Monoamine Oxidase B (MAO-B) to form tele-methylimidazoleacetaldehyde.

-

Dehydrogenation: This unstable intermediate is rapidly converted by Aldehyde Dehydrogenase (ALDH) to the stable end product, tele-methylimidazoleacetic acid (t-MIAA) , which is then excreted in the urine.[9]

Physiological Role and Clinical Significance

As the major, stable end-product of histamine metabolism, urinary t-MIAA is a reliable indicator of the total histamine turnover in the body.[1] Its measurement is preferred over direct plasma histamine measurement, which is challenging due to histamine's short half-life.[1]

Elevated levels of urinary t-MIAA are associated with conditions involving increased mast cell activation, such as:

-

Systemic Mastocytosis: A disorder characterized by the abnormal accumulation of mast cells.[4][12]

-

Anaphylaxis and Allergic Reactions: Where massive histamine release occurs.[1][12]

-

Chronic Inflammatory Conditions: Including inflammatory bowel disease and rheumatoid arthritis.[12]

Gender and age differences in t-MIAA levels have been observed. Several studies report higher median concentrations in females than in males.[1][13] Additionally, levels of histamine metabolites in cerebrospinal fluid (CSF) have been shown to increase with age.[13]

Table 2: Reported Concentrations of t-MIAA in Human Biological Fluids

| Biological Matrix | Population | Concentration (Mean/Median ± SE/Range) | Source |

| Urine | Healthy Volunteers | 2.1 μmol/mmol creatinine (B1669602) (Males, median) | [1][14] |

| Healthy Volunteers | 3.0 μmol/mmol creatinine (Females, median) | [1][14] | |

| Healthy Volunteers | 8.3 - 18.5 μmol/24h (Normal range) | [15] | |

| Mastocytosis Patients | 0.9 - 30 mmol/mol creatinine (Broad range) | [16] | |

| Plasma | Healthy Volunteers | 84.57 ± 13.64 pmol/mL | [17] |

| CSF | Healthy Volunteers | 22.77 ± 2.15 pmol/mL | [17] |

| Brain Tissue (Rat) | Hypothalamus | 2.21 nmol/g | [18] |

| Cerebellum | 0.15 nmol/g | [18] |

Analytical Methods for Quantification

The accurate quantification of t-MIAA is essential for its use as a biomarker. Various methods have been developed, with liquid chromatography-mass spectrometry (LC-MS) being the most precise and widely used.

Key Experimental Protocols

Protocol 1: Quantification of Urinary t-MIAA using LC-MS/MS

This protocol is based on the method described by S.J. Langley et al. (2014), which allows for the separation of t-MIAA from its isomer p-MIAA.[1]

-

Sample Preparation:

-

Collect a 24-hour or spot urine sample.

-

Centrifuge the sample to remove particulates.

-

Dilute 10 μL of the urine supernatant with acetonitrile (B52724) (ACN) to a final volume that includes 95% ACN.[14] This simple dilution minimizes sample handling.

-

Add an internal standard (e.g., a deuterated analogue of t-MIAA) to the diluted sample for accurate quantification.[19]

-

-

Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC) in reversed-phase mode.[1]

-

Column: C18 column.[16]

-

Mobile Phase: An ion-pairing method using a mobile phase containing 0.5 mM tridecafluoroheptanoic acid provides excellent separation from isomers.[1] An alternative is an isocratic system with an aqueous solution of SDS at pH 3.5 mixed with acetonitrile (65:35).[16]

-

-

Detection and Quantification:

-

Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[1]

-

Mode: Monitor specific ion transitions for t-MIAA and the internal standard to ensure specificity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known t-MIAA concentration.

-

Calculate the concentration of t-MIAA in the sample relative to the internal standard.

-

Normalize the urinary t-MIAA concentration to creatinine concentration (e.g., in μmol/mmol creatinine) to account for variations in urine dilution.[1][16]

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Older methods utilized GC-MS for t-MIAA detection.[15][17]

-

Sample Preparation:

-

Chromatographic Separation:

-

Separate the derivatized analyte using a capillary GC column.[15]

-

-

Detection:

Pharmacological Activity

While t-MIAA is primarily considered a biologically inactive metabolite of histamine, its precursor, imidazoleacetic acid (IAA), is a known agonist at GABA-A receptors.[10][20][21] There is limited evidence to suggest direct, significant pharmacological activity for t-MIAA itself at physiological concentrations. Its primary role in research and clinical practice remains that of a biomarker for histamine release.[22]

Conclusion and Future Directions

Tele-methylimidazoleacetic acid is an indispensable biomarker for the study of histamine-related pathophysiology. Its reliable measurement in urine provides a safe and accurate window into systemic histamine activity.[1] Future research may focus on further elucidating the subtle differences in histamine metabolism across various populations and disease states, refining high-throughput analytical methods for large-scale clinical trials, and exploring any potential, yet undiscovered, biological roles of t-MIAA beyond its function as a metabolite. The continued use of t-MIAA as a safety and diagnostic biomarker is critical for drug development and the management of mast cell-related disorders.

References

- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-METHYL-4-IMIDAZOLEACETIC ACID HYDROCHLORIDE | 35454-39-8 [chemicalbook.com]

- 3. 1-Methyl-4-imidazoleacetic Acid (hydrochloride) | CAS 35454-39-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histamine - Wikipedia [en.wikipedia.org]

- 9. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 组胺合成和代谢 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Histamine Metabolites, Urine - Preventive Tests | Diagnostiki Athinon [athenslab.gr]

- 13. Influence of age and gender on the levels of histamine metabolites and pros-methylimidazoleacetic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of the histamine metabolite tele-methylimidazoleacetic acid and of creatinine in urine by the same HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regional distribution of the histamine metabolite, tele-methylimidazoleacetic acid, in rat brain: effects of pargyline and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay for N tau-methylimidazoleacetic acid, a major metabolite of histamine, in urine and plasma using capillary column gas chromatography-negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

The Neurotoxic Cascade of Pi-Methylimidazoleacetic Acid: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pi-Methylimidazoleacetic acid (π-MIAA) is an imidazole-containing compound with potential neurotoxic properties. While direct comprehensive studies on its mechanism of action are limited, evidence from structurally related compounds and established neurotoxic models suggests a multifaceted mechanism culminating in neuronal cell death. This technical guide synthesizes the available data to propose a plausible neurotoxic cascade initiated by the disruption of GABAergic inhibition, leading to excitotoxicity, and exacerbated by the induction of oxidative stress. This document provides an in-depth analysis of the core mechanisms, presents quantitative data from relevant experimental models, details key experimental protocols for further investigation, and visualizes the proposed signaling pathways and workflows.

Introduction

This compound is a metabolite that has been identified in biological fluids and tissues, including the brain.[1] Its structural similarity to imidazoleacetic acid, a known agonist of the γ-aminobutyric acid type A (GABA-A) receptor, raises significant interest in its potential to modulate inhibitory neurotransmission.[1][2] Dysregulation of the delicate balance between neuronal excitation and inhibition is a hallmark of numerous neurological disorders and can trigger a cascade of events leading to neurotoxicity. This whitepaper will explore the likely mechanism of action of π-MIAA neurotoxicity, drawing upon data from related imidazole (B134444) compounds and the well-characterized pilocarpine-induced status epilepticus model, which serves as a proxy for excitotoxic neuronal injury.

Proposed Mechanism of Action: A Two-Pronged Assault

The neurotoxicity of π-MIAA is likely a consequence of two primary, interconnected pathways: disruption of GABAergic neurotransmission leading to excitotoxicity and the induction of oxidative stress .

Disruption of GABAergic Neurotransmission and Subsequent Excitotoxicity

Imidazoleacetic acid, the parent compound of π-MIAA, is a known agonist at GABA-A receptors.[1][2] While the precise effect of the pi-methylation on receptor interaction is not yet fully elucidated, it is plausible that π-MIAA also modulates GABA-A receptor activity. Depending on its binding affinity and efficacy, it could act as a partial agonist or an antagonist, leading to a disruption of normal inhibitory signaling.

A reduction in GABAergic inhibition can lead to a state of neuronal hyperexcitability, a key factor in the initiation of seizures and excitotoxicity. In such a state, excessive glutamate (B1630785) release and subsequent overactivation of N-methyl-D-aspartate (NMDA) and other glutamate receptors trigger a massive influx of Ca²⁺ into neurons. This calcium overload activates a number of downstream catabolic processes, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal death.

Induction of Oxidative Stress

Independent of its effects on neurotransmission, imidazole-containing compounds have been shown to induce oxidative stress. This can occur through the generation of reactive oxygen species (ROS) and the depletion of endogenous antioxidant defenses, such as glutathione (B108866) (GSH). Oxidative stress contributes to neurotoxicity by damaging cellular components, including lipids, proteins, and DNA. Lipid peroxidation, for instance, can compromise the integrity of cellular membranes, leading to impaired ion homeostasis and mitochondrial dysfunction.

Data Presentation: Quantitative Insights from an Excitotoxicity Model

To provide quantitative context for the potential neurotoxic effects of π-MIAA-induced hyperexcitability, we summarize data from studies using the pilocarpine (B147212) model of status epilepticus.

| Brain Region | Time Post-SE | Neuronal Loss (%) | Animal Model | Reference |

| Hippocampus (CA1) | 3-12 weeks | Dose-dependent | Rat | [3] |

| Hippocampus (CA3) | 3-12 weeks | Dose-dependent | Rat | [3] |

| Piriform Cortex | 7 days | 40 | Rat | [4] |

| Piriform Cortex | 2 months | 46 | Rat | [4] |

| Hilar Neurons | 6 hours | 99 | Mouse |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the neurotoxicity of π-MIAA.

Pilocarpine-Induced Status Epilepticus in Rats

This protocol is a widely used model to study seizure-induced neuronal death and can be adapted to assess the neuroprotective effects of candidate compounds against π-MIAA-induced excitotoxicity.

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are housed individually with free access to food and water.

-

Scopolamine (B1681570) Administration: To reduce peripheral cholinergic effects, rats are pre-treated with scopolamine methyl nitrate (B79036) (1 mg/kg, i.p.).

-

Pilocarpine Administration: 30 minutes after scopolamine, pilocarpine hydrochloride (320-380 mg/kg, i.p.) is administered to induce status epilepticus (SE).

-

Seizure Monitoring: Animals are observed for behavioral seizures, and the onset of SE is defined by continuous generalized tonic-clonic seizures.

-

Termination of SE: After a defined period of SE (e.g., 90 minutes), seizures are terminated with an anticonvulsant such as diazepam (10 mg/kg, i.p.).

-

Post-SE Care: Animals receive supportive care, including hydration and soft food, to aid recovery.

-

Tissue Processing: At desired time points post-SE, animals are euthanized, and brains are collected for histological analysis of neuronal damage.

Measurement of Lipid Peroxidation in Brain Tissue

This protocol measures malondialdehyde (MDA), a key indicator of lipid peroxidation.

-

Tissue Homogenization: Brain tissue is homogenized in ice-cold 1.15% KCl solution.

-

Reaction Mixture: To the homogenate, add sodium dodecyl sulfate, acetic acid, and thiobarbituric acid (TBA).

-

Incubation: The mixture is heated at 95°C for 60 minutes.

-

Extraction: After cooling, the mixture is centrifuged, and the supernatant is collected. The colored product is extracted with n-butanol and pyridine.

-

Spectrophotometric Analysis: The absorbance of the organic layer is measured at 532 nm. MDA levels are calculated using a standard curve.

Measurement of Glutathione (GSH) Levels in Brain Tissue

This protocol quantifies the levels of the antioxidant glutathione.

-

Tissue Homogenization: Brain tissue is homogenized in ice-cold perchloric acid.

-

Centrifugation: The homogenate is centrifuged to precipitate proteins.

-

Reaction Mixture: The supernatant is mixed with a solution containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate (B84403) buffer.

-

NADPH Addition: The reaction is initiated by the addition of NADPH.

-

Kinetic Measurement: The rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which is proportional to the GSH concentration, is measured spectrophotometrically at 412 nm. GSH levels are determined by comparison to a standard curve.

Conclusion and Future Directions

The proposed mechanism of this compound neurotoxicity, centered on the dual pathways of excitotoxicity and oxidative stress, provides a robust framework for future investigation. While direct evidence for the interaction of π-MIAA with GABA-A receptors is still needed, the existing data on related compounds strongly supports this as a primary initiating event.

Future research should prioritize:

-

Receptor Binding Assays: To determine the binding affinity and functional activity of π-MIAA at various GABA-A receptor subtypes.

-

In Vitro Electrophysiology: To characterize the effects of π-MIAA on neuronal excitability and synaptic transmission.

-

In Vivo Studies: To confirm the neurotoxic effects of π-MIAA in animal models and to investigate the efficacy of neuroprotective strategies targeting the proposed pathways.

A thorough understanding of the neurotoxic mechanism of this compound is crucial for assessing its potential risks and for the development of therapeutic interventions for related neurological conditions.

References

- 1. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The biological significance of p-MIAA in the central nervous system

An In-Depth Technical Guide on the Biological Significance of pros-Methylimidazoleacetic Acid (p-MIAA) in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

pros-Methylimidazoleacetic acid (p-MIAA), or 1-methylimidazole-5-acetic acid, is an endogenous molecule present in the central nervous system (CNS) of mammals.[1] While it is an isomer of tele-methylimidazoleacetic acid (t-MIAA), a major metabolite of histamine (B1213489), compelling evidence demonstrates that the metabolic pathways of p-MIAA are independent of the histamine system.[1][2] Research has established its heterogeneous distribution throughout the brain and, most notably, has uncovered a significant correlation between its concentration in cerebrospinal fluid and the severity of Parkinson's disease.[1][3] Furthermore, in animal models of Parkinson's, striatal p-MIAA levels are strongly correlated with the depletion of dopamine (B1211576) and its metabolites.[3] This guide synthesizes the current understanding of p-MIAA, detailing its metabolism, distribution, and profound association with neurodegenerative processes, while also outlining the key experimental methodologies used in its study.

Introduction and Identification

p-MIAA is chemically identified as 1-methylimidazole-5-acetic acid. It is found in both brain tissue and cerebrospinal fluid (CSF).[1] Its structural similarity to t-MIAA, the primary brain metabolite of histamine, initially suggested a relationship. However, studies have shown that the synthesis and catabolism of p-MIAA are distinct from those of histamine, pointing to a unique and independent biological role within the CNS.[1][2] The most significant area of investigation currently surrounds its potential as a biomarker or influencing factor in the pathophysiology of Parkinson's disease.[3]

Metabolism and Distribution

Metabolic Pathways

The metabolism of p-MIAA is not linked to the primary histamine pathway. The brain's major route for histamine metabolism involves methylation by histamine-N-methyltransferase (HMT) to form tele-methylhistamine (t-MH), which is then oxidized to t-MIAA.[4][5]

In contrast, p-MIAA's origins are independent. Key findings include:

-

Administration of L-histidine or inhibition of histamine synthesis with alpha-fluoromethylhistidine (B1203605) does not affect p-MIAA levels.[1]

-

The monoamine oxidase inhibitor pargyline (B1678468), which decreases t-MIAA levels, causes a slight increase in p-MIAA.[1]

-

The direct precursor to p-MIAA is pros-methylhistidine (p-MH). Administration of p-MH in rats resulted in a 20-fold increase in p-MIAA levels, confirming this distinct metabolic route.[1]

Regional Distribution in the CNS

p-MIAA is distributed heterogeneously across different brain regions. Studies in rats show that while concentrations vary, the difference between the highest and lowest levels is less than four-fold.[1] Crucially, the regional distribution of p-MIAA does not correlate with the distribution of histamine or its metabolites, further supporting its distinct role.[1]

Table 1: Regional Distribution of p-MIAA and its Isomer (t-MIAA) in the Rat Brain

| Brain Region | p-MIAA Concentration (Qualitative)[1] | t-MIAA Concentration (nmol/g)[5] |

|---|---|---|

| Hypothalamus | Highest | 2.21 |

| Medulla-Pons | Lowest | ~0.15 |

| Cerebellum | Not Specified | 0.15 |

| Caudate Nucleus | Not Specified | Data Available |

| Frontal Cortex | Not Specified | Data Available |

| Hippocampus | Not Specified | Data Available |

| Thalamus | Not Specified | Data Available |

| Midbrain | Not Specified | Data Available |

Note: Quantitative data for p-MIAA is not available in a consolidated format. Data for its extensively studied isomer, t-MIAA, is provided for context regarding typical concentrations of such molecules.

Biological Significance and Correlation with Parkinson's Disease

The most compelling evidence for the biological significance of p-MIAA comes from its strong association with the pathophysiology of Parkinson's disease (PD).

Clinical and Preclinical Findings

A key study found that in medication-free PD patients, CSF levels of p-MIAA were highly correlated with the severity of disease symptoms as measured by the Columbia University Rating Scale.[3] This finding was substantiated in a preclinical model using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinsonism in mice. In these animals, striatal levels of p-MIAA were significantly correlated with the depletion of dopamine and its primary metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[3]

Interestingly, the mean levels of p-MIAA did not differ significantly between PD patients and controls, or between MPTP-treated mice and controls.[3] This suggests that p-MIAA itself may not be a simple cause, but rather that its accumulation, or the processes regulating it, profoundly influences a failing nigrostriatal dopamine system.[3]

Quantitative Correlation Data

Table 2: Correlation of p-MIAA Levels with Pathophysiological Markers

| Correlated Variable | Model | Correlation Coefficient | P-value |

|---|---|---|---|

| Disease Severity (Columbia Scale) | Human PD Patients (CSF) | Spearman's rho = 0.749 | p < 0.005 |

| Striatal Dopamine Depletion | MPTP-Treated Mice | Pearson's r = 0.85 | p < 0.01 |

| Striatal HVA Depletion | MPTP-Treated Mice | Pearson's r = 0.79 | p < 0.02 |

| Striatal DOPAC Depletion | MPTP-Treated Mice | Pearson's r = 0.84 | p < 0.01 |

| Striatal Norepinephrine Depletion | MPTP-Treated Mice | Pearson's r = 0.91 | p < 0.002 |

(Data sourced from Prell et al., 1991)[3]

Experimental Protocols and Methodologies

The investigation of p-MIAA relies on precise analytical techniques to quantify its presence in biological samples and animal models to probe its function.

Key Experimental Workflow: Quantification and Correlation in an Animal Model

The protocol outlined below describes the general workflow used to establish the link between p-MIAA and dopaminergic depletion in the MPTP mouse model of Parkinson's disease.[3]

Detailed Methodologies

A. Animal Model:

-

Species: C57BL/6 mice are commonly used for MPTP-induced neurodegeneration studies.[3]

-

Treatment: Administration of MPTP hydrochloride to induce selective destruction of dopaminergic neurons in the substantia nigra, which project to the striatum. Control groups receive saline injections.[3]

B. Tissue Sample Preparation:

-

Euthanasia and Dissection: Following treatment, animals are euthanized, and brains are rapidly extracted.

-

Regional Dissection: The striatum and other regions of interest (e.g., cortex) are dissected on a cold plate.

-

Homogenization: Tissue is weighed and homogenized in a suitable acidic buffer (e.g., perchloric acid) to precipitate proteins and stabilize analytes.

-

Centrifugation: Samples are centrifuged at high speed to pellet protein and cellular debris. The resulting supernatant contains the small molecule analytes.

C. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is a highly sensitive and specific method used for the quantification of small molecules like p-MIAA and its isomers.[5][6]

-

Extraction: The analyte is extracted from the supernatant using an appropriate organic solvent.

-

Derivatization: A chemical derivatization step is typically required to make the polar analyte volatile for gas chromatography. This involves reacting the carboxylic acid and amine groups.

-

Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the specific molecule of interest based on its mass-to-charge ratio. An internal standard is used for accurate quantification.

Future Directions and Conclusion

is an emerging field with profound implications. While its metabolic independence from the histamine system is well-established, its precise mechanism of action, including potential receptor interactions and downstream signaling pathways, remains unknown. The strong, reproducible correlation between p-MIAA levels and the severity of Parkinson's disease pathology in both humans and animal models positions it as a molecule of high interest.[3]

Future research should focus on:

-

Identifying the enzymes responsible for the conversion of pros-methylhistidine to p-MIAA.

-

Screening for receptor binding affinities to determine if p-MIAA acts as a signaling molecule.

-

Elucidating the mechanism by which p-MIAA accumulation influences the vulnerability of the nigrostriatal system.

-

Validating p-MIAA as a potential biomarker for the progression of Parkinson's disease in larger, longitudinal patient cohorts.

References

- 1. pros-methylimidazoleacetic acid in rat brain: its regional distribution and relationship to metabolic pathways of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition of histamine, its metabolites, and pros-methylimidazoleacetic acid in brain regions of rats chronically infused with alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levels of pros-methylimidazoleacetic acid: correlation with severity of Parkinson's disease in CSF of patients and with the depletion of striatal dopamine and its metabolites in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Regional distribution of the histamine metabolite, tele-methylimidazoleacetic acid, in rat brain: effects of pargyline and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Experimental Models to Study Pi-Methylimidazoleacetic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pi-Methylimidazoleacetic acid (π-MIAA), also known as 1-methyl-5-imidazoleacetic acid, is an isomer of the major histamine (B1213489) metabolite, tele-Methylimidazoleacetic acid (t-MIAA). Unlike t-MIAA, π-MIAA is not a direct metabolite of histamine, and its precise origin and biological functions remain largely uncharacterized.[1][2] Preliminary research has suggested that π-MIAA may act as a potential neurotoxin, highlighting the need for further investigation into its biological effects.[3][4][5] This technical guide provides a comprehensive overview of relevant in vitro experimental models to elucidate the biological activity of π-MIAA. The proposed models are based on its structural similarity to a key histamine metabolite and its potential neurotoxic properties.

This document details experimental protocols for assessing the interaction of π-MIAA with key enzymes in histamine metabolism, its potential to induce mast cell degranulation, and its neurotoxic effects on neuronal cells. The aim is to provide researchers with the necessary tools to systematically investigate the pharmacology and toxicology of this enigmatic endogenous compound.

Quantitative Data Summary

To date, limited quantitative data is available regarding the biological activity of this compound. The following tables are provided as templates for summarizing key quantitative metrics that can be obtained from the experimental models described in this guide.

Table 1: Endogenous Levels of this compound in Biological Samples

| Biological Matrix | Species | Concentration (pmol/g or pmol/mL ± S.E.) | Reference |

| Brain | Rat | 110.33 ± 12.44 | [6] |

| Cerebrospinal Fluid | Human | 80.76 ± 18.92 | [6] |

| Plasma | Human | 73.64 ± 14.50 | [6] |

| Urine | Human | 73.02 ± 38.22 nmol/mg of creatinine | [6] |

Table 2: In Vitro Bioactivity of this compound (Hypothetical Data)

| Assay | Cell Line / Enzyme | Parameter | Value (e.g., IC50, EC50) |

| HNMT Inhibition | Recombinant Human HNMT | IC50 | To be determined |

| Mast Cell Degranulation | RBL-2H3 cells | EC50 (β-hexosaminidase release) | To be determined |

| Neurotoxicity | SH-SY5Y cells | LD50 | To be determined |

| Neurite Outgrowth Inhibition | PC-12 cells | IC50 | To be determined |

Proposed In Vitro Experimental Models and Protocols

Based on the structural characteristics of π-MIAA and its potential as a neurotoxin, the following in vitro models are proposed for its comprehensive evaluation.

Histamine N-Methyltransferase (HNMT) Inhibition Assay

Given that π-MIAA is an isomer of a major histamine metabolite, it is plausible that it could interact with the enzymes involved in histamine metabolism. Histamine N-methyltransferase (HNMT) is a key enzyme that catalyzes the methylation of histamine.[7] An in vitro assay to assess the inhibitory potential of π-MIAA on HNMT activity is a critical first step.

This protocol is adapted from a standard radiometric assay for HNMT activity.[7][8]

Materials:

-

Recombinant human HNMT

-

Histamine

-

S-(5'-adenosyl)-L-methionine (SAM)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

This compound (test compound)

-

Amodiaquine (control inhibitor)

-

Phosphate (B84403) buffer (pH 7.8)

-

Borate (B1201080) buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.8), recombinant human HNMT (e.g., 0.025 µg/mL), and the desired concentration of this compound or control inhibitor.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding a substrate mix containing histamine (e.g., 20 µM), SAM (e.g., 1.4 µM), and [3H]-SAM (e.g., 0.014 µM).

-

Incubate the reaction for 30 minutes at 37°C.

-

Terminate the reaction by adding borate buffer.

-

Separate the radiolabeled product, [3H]N-methylhistamine, from the unreacted [3H]-SAM using a suitable chromatographic method (e.g., column chromatography).

-

Quantify the amount of [3H]N-methylhistamine formed by liquid scintillation counting.

-

Calculate the percentage of HNMT inhibition by comparing the activity in the presence of this compound to the vehicle control.

-

Determine the IC50 value by testing a range of this compound concentrations.

Mast Cell Degranulation Assay

Mast cell activation and degranulation play a crucial role in inflammatory and allergic responses. Given the structural similarity of π-MIAA to histamine metabolites, it is important to investigate its potential to induce or inhibit mast cell degranulation. The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation.[9][10]

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[3][9][11][12]

Materials:

-

RBL-2H3 cells

-

Complete growth medium (e.g., MEM with 15% FBS)

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., glycine-carbonate buffer)

-

Triton X-100 (for cell lysis)

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and culture overnight.

-

Sensitize the cells by incubating with anti-DNP IgE for 2-4 hours.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Add Tyrode's buffer containing various concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes).

-

Stimulate degranulation by adding DNP-BSA to the wells. Include positive (DNP-BSA alone) and negative (buffer alone) controls.

-

Incubate for 1 hour at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

To determine total β-hexosaminidase release, lyse the cells in a parallel set of wells with Triton X-100.

-

Add the supernatant and cell lysates to separate wells of a new 96-well plate containing the PNAG substrate.

-

Incubate for 1-2 hours at 37°C.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.

In Vitro Neurotoxicity Assays

The suggestion that π-MIAA may be a neurotoxin warrants a thorough investigation of its effects on neuronal cells.[3][4][5] A tiered approach using various in vitro neurotoxicity assays can provide insights into its potential mechanisms of action.

This assay assesses the effect of a compound on the growth of neurites, a sensitive indicator of neuronal health and development. PC-12 cells, which differentiate and extend neurites in response to Nerve Growth Factor (NGF), are a suitable model.[13]

Materials:

-

PC-12 cells

-

Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

This compound (test compound)

-

Formaldehyde (B43269) solution (for fixing)

-

Staining solution (e.g., Coomassie blue or immunofluorescent stain for β-III tubulin)

-

Microscope with imaging software

Procedure:

-

Seed PC-12 cells in a multi-well plate.

-

Induce differentiation by treating the cells with NGF for 24-48 hours.

-

After initial neurite extension, treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Fix the cells with formaldehyde solution.

-

Stain the cells to visualize the neurites.

-

Capture images of multiple fields per well using a microscope.

-

Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, average neurite length, and number of neurites per cell.

-

Determine the concentration-dependent effect of this compound on neurite outgrowth and calculate the IC50 for inhibition.

Conclusion

The in vitro experimental models and detailed protocols presented in this technical guide provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on histamine metabolism, mast cell function, and neuronal health, researchers can begin to unravel the physiological and pathological roles of this intriguing endogenous molecule. The data generated from these studies will be invaluable for understanding its potential as a biomarker or therapeutic target and for assessing its toxicological profile. Further investigations, potentially including more complex co-culture systems and in vivo models, will be necessary to fully elucidate the significance of this compound in health and disease.

References

- 1. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]

- 2. bertin-corp.com [bertin-corp.com]

- 3. Detecting degranulation via hexosaminidase assay [protocols.io]

- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]

- 11. abmgood.com [abmgood.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Effects of nitroimidazoles on neuronal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Pi-Methylimidazoleacetic Acid: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pi-Methylimidazoleacetic acid (p-MIAA), also known as pros-methylimidazoleacetic acid, is a naturally occurring imidazole (B134444) compound found in various biological systems. Chemically identified as 1-methyl-5-imidazoleacetic acid, it is a structural isomer of the well-known histamine (B1213489) metabolite, tele-methylimidazoleacetic acid (t-MIAA). While t-MIAA is a primary product of histamine degradation, the origins of p-MIAA are less direct and point towards pathways independent of histamine metabolism. This technical guide provides a comprehensive overview of the current scientific understanding of p-MIAA, focusing on its natural occurrence, endogenous and exogenous sources, and quantitative data. Detailed experimental protocols for its detection and quantification are provided, alongside visualizations of its metabolic context and analytical workflows. This document serves as a critical resource for researchers investigating imidazole metabolism, neuroactive compounds, and potential biomarkers.

Introduction

This compound (p-MIAA) is an endogenous organic compound that has garnered interest due to its presence in mammalian tissues and fluids and its potential neuroactive properties.[1] Unlike its isomer, tele-methylimidazoleacetic acid (t-MIAA), which is the principal urinary metabolite of histamine, p-MIAA is not considered a direct metabolite of histamine.[2][3][4] This distinction is crucial for understanding its physiological and pathological significance. Evidence suggests an independent biosynthetic pathway for p-MIAA, potentially originating from pros-methylhistidine.[2] The presence of p-MIAA has been reported in various biological matrices, including brain, cerebrospinal fluid (CSF), plasma, and urine in both rats and humans.[1] Furthermore, its detection in certain cooked meats suggests potential dietary contributions to its bodily pool.[5] This guide will delve into the known natural occurrences and sources of p-MIAA, present quantitative data, and provide detailed methodologies for its analysis.

Natural Occurrence and Quantitative Data

The presence of p-MIAA has been quantified in several biological fluids and tissues. The following tables summarize the available quantitative data.

Table 1: Quantitative Occurrence of this compound in Rat Biological Samples

| Biological Matrix | Concentration (pmol/g or pmol/mL ± S.E.) | Reference |

| Brain | 110.33 ± 12.44 | [1] |

Table 2: Quantitative Occurrence of this compound in Human Biological Samples

| Biological Matrix | Concentration (pmol/mL ± S.E.) | Concentration (nmol/mg creatinine (B1669602) ± S.E.) | Reference |

| Cerebrospinal Fluid | 80.76 ± 18.92 | - | [1] |

| Plasma | 73.64 ± 14.50 | - | [1] |

| Urine | - | 73.02 ± 38.22 | [1] |

Exogenous Sources

While endogenous synthesis is a primary source of p-MIAA, dietary intake may also contribute to its presence in the body.

Food Sources

The detection of p-MIAA in certain food products has been reported, although quantitative data on concentrations remains limited. The Maillard reaction, which occurs during the cooking of food, is a potential source of various imidazole compounds.[6][7][8]

Table 3: Reported Food Sources of this compound

| Food Source | Status | Reference(s) |

| Anatidae (Ducks, Geese) | Detected | [5] |

| Chicken (Gallus gallus) | Detected | [5] |

| Domestic Pig (Sus scrofa domestica) | Detected | [5] |

Further research is required to quantify the levels of p-MIAA in these and other food sources to better understand the contribution of diet to the overall bodily burden of this compound.

Biosynthesis and Metabolism

The metabolic origin of p-MIAA is a key area of ongoing research. While it is an isomer of the major histamine metabolite t-MIAA, current evidence indicates that p-MIAA is not a direct product of histamine metabolism.

Histamine Metabolism Pathway (for context)

Histamine is primarily metabolized via two pathways: N-methylation by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine, which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA), and oxidative deamination by diamine oxidase (DAO) to form imidazoleacetic acid. The following diagram illustrates this established pathway to highlight that p-MIAA is not a direct intermediate.

Proposed Biosynthesis of this compound

Research suggests that p-MIAA is formed from the precursor pros-methylhistidine. Administration of pros-methylhistidine in rats led to a significant increase in brain levels of p-MIAA and a putative intermediate, pros-methylhistamine.[2] This pathway appears to be independent of histamine synthesis and metabolism.[2][3]

Biological Significance

The biological role of p-MIAA is not yet fully elucidated, but some studies suggest it may have neuroactive properties. Its levels in human cerebrospinal fluid have been found to be higher in men and to increase with age in men.[4] Furthermore, a positive correlation between CSF levels of p-MIAA and the severity of Parkinson's disease has been reported.[4] These findings suggest a potential role for p-MIAA in neurodegenerative processes, although the underlying mechanisms, such as neuroinflammation or mitochondrial dysfunction, require further investigation.

Experimental Protocols

Accurate quantification of p-MIAA is essential for studying its biological roles. The following sections provide detailed methodologies for its analysis in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and specific method for the quantification of p-MIAA.[1]

Experimental Workflow for GC-MS Analysis of p-MIAA

Protocol:

-

Sample Preparation:

-

For urine and plasma, acidify the sample with HCl. For brain tissue, homogenize in an appropriate buffer.

-

Add an internal standard (e.g., 3-pyridylacetic acid).

-

-

Ion-Exchange Chromatography:

-

Apply the prepared sample to a cation-exchange column (e.g., Dowex 50W).

-

Wash the column with deionized water.

-

Elute the imidazoleacetic acids with an appropriate buffer (e.g., ammonium (B1175870) hydroxide).

-

Lyophilize the eluate.

-

-

Derivatization:

-

To the dried residue, add boron trifluoride-butanol reagent.

-

Heat the mixture at 100°C for 20 minutes to form n-butyl esters.

-

-

Extraction:

-

After cooling, add chloroform (B151607) and water.

-

Vortex and centrifuge to separate the phases.

-

Collect the chloroform layer containing the derivatized analytes.

-

Evaporate the chloroform to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-